3-(Benzyloxy)propanenitrile oxide
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Overview
Description
3-(Benzyloxy)propanenitrile oxide is an organic compound with the molecular formula C10H11NO. It is characterized by a benzyloxy group attached to a propanenitrile oxide moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)propanenitrile oxide can be synthesized through several methods. One common approach involves the reaction of benzyloxypropanenitrile with an oxidizing agent. The nitrile group can be introduced through the reaction of a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions . Another method involves the dehydration of amides using phosphorus(V) oxide, which removes water from the amide group to form the nitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)propanenitrile oxide undergoes various chemical reactions, including:
Reduction: The nitrile group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The benzylic position can undergo substitution reactions, such as bromination using N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Amines.
Substitution: Benzylic halides.
Scientific Research Applications
3-(Benzyloxy)propanenitrile oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)propanenitrile oxide involves its interaction with various molecular targets. The benzyloxy group can participate in electrophilic aromatic substitution reactions, while the nitrile group can undergo nucleophilic addition reactions. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)propionitrile: Similar structure but lacks the oxide group.
Benzyl cyanide: Contains a benzylic nitrile group but lacks the propanenitrile oxide moiety.
Phenylacetonitrile: Similar nitrile functionality but different overall structure.
Uniqueness
3-(Benzyloxy)propanenitrile oxide is unique due to the presence of both a benzyloxy group and a nitrile oxide moiety. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
112032-18-5 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-phenylmethoxypropanenitrile oxide |
InChI |
InChI=1S/C10H11NO2/c12-11-7-4-8-13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,8-9H2 |
InChI Key |
YHBYTPYRAOJDDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC#[N+][O-] |
Origin of Product |
United States |
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